o-((Dicyanomethyl)azo)benzoic acid
Description
Contextualization within Azo Compound Chemistry
Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two substituent groups. In the case of o-((Dicyanomethyl)azo)benzoic acid, this azo bridge links a benzoic acid moiety and a dicyanomethyl group. The electronic properties of the azo group, particularly its ability to undergo cis-trans isomerization upon exposure to light, are a cornerstone of azo chemistry. The specific nature of the groups attached to the azo linkage significantly influences the compound's color, stability, and reactivity.
Structural Characteristics and Unique Functional Group Assembly
The structure of this compound, with the chemical formula C₁₀H₆N₄O₂, brings together several key functional groups that dictate its chemical behavior. nih.gov The IUPAC name for this compound is 2-(dicyanomethyldiazenyl)benzoic acid. nih.gov The molecule consists of a benzoic acid ring where the carboxyl group (-COOH) is positioned ortho to the azo linkage. This ortho-positioning can lead to intramolecular hydrogen bonding and influence the compound's conformation and acidity.
The other side of the azo bridge is attached to a dicyanomethyl group, -CH(CN)₂. The two nitrile groups (-C≡N) are strong electron-withdrawing groups, which significantly impacts the electronic distribution across the entire molecule, particularly affecting the azo linkage. This unique assembly of a carboxylic acid, an azo bridge, and a dicyanomethyl group on a single aromatic platform makes it a distinct entity within the vast family of azo compounds.
Significance in Contemporary Organic Synthesis and Materials Science Research
While specific, large-scale applications are not yet established, the structural motifs within this compound suggest its potential utility in several areas of research. In organic synthesis, it can serve as a building block for more complex molecules due to the reactivity of its carboxylic acid and nitrile functionalities.
In materials science, azo compounds are widely investigated for their photoresponsive properties. The reversible isomerization of the azo group can be harnessed to create light-switchable materials, molecular machines, and optical data storage systems. The presence of the dicyanomethyl group, a known component in nonlinear optical materials, suggests that this compound and its derivatives could be explored for applications in photonics and optoelectronics. The carboxylic acid group provides a convenient handle for anchoring the molecule to surfaces or incorporating it into polymer backbones, further expanding its potential in the development of functional materials.
Compound Data
Below is a table summarizing key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 2-(dicyanomethyldiazenyl)benzoic acid nih.gov |
| Molecular Formula | C₁₀H₆N₄O₂ nih.gov |
| Molecular Weight | 214.18 g/mol nih.gov |
| CAS Number | 5466-15-9 nih.gov |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N nih.gov |
| InChI Key | FDCSZMOHOIBWGW-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
CAS No. |
5466-15-9 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(dicyanomethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,7H,(H,15,16) |
InChI Key |
FDCSZMOHOIBWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for O Dicyanomethyl Azo Benzoic Acid and Its Analogues
Classical Approaches to Aryldiazenyl Compounds
The traditional synthesis of aryldiazenyl compounds, including the target molecule o-((Dicyanomethyl)azo)benzoic acid, is a well-established two-step process involving the formation of a diazonium salt followed by an azo coupling reaction. researchgate.netwikipedia.org
Diazotization of Precursor Anilines
The initial and critical step is the diazotization of a primary aromatic amine. researchgate.net For the synthesis of this compound, the precursor aniline (B41778) is 2-aminobenzoic acid (anthranilic acid). This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netdigitellinc.com The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. icrc.ac.ir The aryldiazonium cation formed is a highly reactive electrophile. wikipedia.org The general reaction is as follows:
ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O
The diazotization of substituted anilines can be influenced by the nature of the substituents on the aromatic ring. acs.org
Azo Coupling Reactions with Cyanomethyl Precursors
Following its formation, the aryldiazonium salt is immediately used in a coupling reaction with a nucleophilic partner. organic-chemistry.org In this specific synthesis, the coupling agent is a cyanomethyl precursor, malononitrile (B47326) (CH₂(CN)₂). The carbon atom of the methylene (B1212753) group in malononitrile is flanked by two electron-withdrawing cyano groups, making the protons sufficiently acidic and the corresponding carbanion a potent nucleophile.
The electrophilic diazonium salt attacks the nucleophilic carbon of the activated malononitrile. wikipedia.org The pH of the reaction medium is a crucial factor; the coupling reaction is typically carried out under mildly acidic or neutral conditions to achieve optimal results. organic-chemistry.org If the pH is too low, the reaction rate diminishes significantly. organic-chemistry.org This coupling results in the formation of the azo compound, this compound.
Stereochemical Control in Azo Bond Formation (E/Z Isomerism)
The presence of the nitrogen-nitrogen double bond (N=N) in aryldiazenyl compounds gives rise to geometric isomerism. beilstein-journals.org These compounds can exist as two distinct stereoisomers: E (trans) and Z (cis).
The E isomer, where the aryl groups are on opposite sides of the N=N bond, is generally the more thermodynamically stable form due to reduced steric hindrance. beilstein-journals.org Conversely, the Z isomer is less stable. The interconversion between these two forms is a key feature of azobenzene (B91143) derivatives and can be controlled by external stimuli, primarily light. beilstein-journals.orgcinz.nz
Photoisomerization : Irradiation of the stable E isomer with light of a specific wavelength, typically in the UV region (320–350 nm), can induce its conversion to the Z isomer. beilstein-journals.org
Reversion : The less stable Z isomer can revert to the E form either thermally, in a process known as thermal relaxation, or photochemically by irradiating with light of a different wavelength (often in the visible range). cinz.nz
This reversible switching process leads to significant changes in the molecule's geometry, with the distance between the 4 and 4' carbons of the aromatic rings decreasing from about 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org
Advanced Synthetic Strategies
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for preparing azo compounds. These strategies aim to overcome the limitations of classical methods, such as the use of harsh acids and the generation of waste.
Catalytic Systems for Enhanced Yield and Selectivity
A variety of catalytic systems have been developed to improve the synthesis of azo compounds. These catalysts offer benefits such as milder reaction conditions, shorter reaction times, and higher yields.
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and silica-supported boron trifluoride (nano BF₃·SiO₂), have been used to facilitate diazotization and coupling reactions. rsc.orgtandfonline.com These catalysts are easily separable from the reaction mixture, can be recycled, and avoid the use of corrosive liquid acids. rsc.org
Transition Metal Catalysis : Copper and palladium salts have been employed to catalyze the oxidative coupling of anilines to form azo compounds directly. mdpi.com These methods can sometimes be performed under solvent-free or base-free conditions. mdpi.com For example, a Cu-CeO₂ nanoparticle system using H₂O₂ as the oxidant has been shown to produce aromatic azo compounds with high selectivity. mdpi.com
Metal-Free Catalysis : Innovative metal-free protocols have also emerged. One such method uses molecular iodine (I₂) as a catalyst for the direct oxidation of hydrazine (B178648) precursors to form the azo linkage, utilizing ambient dioxygen as the stoichiometric oxidant. rsc.org This approach is notable for its rapid reaction times and low catalyst loadings. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of azo compounds is a major area of contemporary research, aiming to reduce the environmental impact of chemical processes.
Solvent-Free Reactions : Grinding techniques, where reactants are mixed in a mortar and pestle without any solvent, have proven to be a simple, rapid, and environmentally benign method for synthesizing azo dyes. icrc.ac.irrsc.org This approach often leads to higher yields and easier work-up. tandfonline.com
Biodegradable Reagents : To replace hazardous strong acids like HCl and H₂SO₄, biodegradable and non-toxic alternatives such as alginic acid have been successfully used for diazotization. digitellinc.com Alginic acid, derived from brown algae, is effective and can be recycled over multiple reaction cycles. digitellinc.com
Recyclable Catalysts : The use of magnetic nanoparticles as a support for catalysts allows for their easy recovery using an external magnet and subsequent reuse, which aligns with the green chemistry goal of waste reduction. rsc.orgresearchgate.net
Compound Names Table
Reaction Optimization and Process Chemistry Considerations
The efficiency and selectivity of the synthesis of this compound and its analogs are critically dependent on various reaction parameters. Careful optimization of these factors is essential for maximizing yield and purity, and for developing robust and scalable synthetic processes.
Influence of Solvent Systems and Reaction Media
For the synthesis of related azo compounds, a variety of solvents have been investigated. For instance, in the coupling of diazonium salts with active methylene compounds like malononitrile, protic solvents such as ethanol (B145695) are frequently used. questjournals.org The polarity of the solvent can impact the electronic absorption spectra of the resulting azo dyes, with more polar solvents often leading to a bathochromic (red) shift. The use of solvent-free, or neat, reaction conditions has also been explored as an environmentally friendly alternative, sometimes leading to faster reaction times and improved yields. The selection of an appropriate solvent system is therefore a key consideration in optimizing the synthesis of this compound.
Table 1: Effect of Solvent on the Synthesis of Azo Compounds (Analogous Systems)
| Coupling Component | Diazonium Salt Source | Solvent | Yield (%) | Reference |
| Malononitrile | Diazotized p-aminobenzoic acid | Ethanol/Water | Good | questjournals.org |
| Naphthalen-2-ol | Diazotized 4-aminophenol | Water | High | cuhk.edu.hk |
| Phenol | Diazotized Aniline | Water | High | libretexts.org |
This table presents data from analogous systems to illustrate the influence of solvents on azo dye synthesis.
Impact of pH and Temperature on Reaction Efficiency
The pH of the reaction medium is arguably one of the most critical parameters in azo coupling reactions. The diazotization step, the formation of the diazonium salt from a primary aromatic amine and nitrous acid, is typically carried out in a strongly acidic medium (pH < 4) to ensure the stability of the diazonium salt. yokogawa.com However, the subsequent coupling reaction requires a specific pH range that depends on the nature of the coupling component.
For coupling with active methylene compounds like malononitrile, the reaction is generally performed under weakly acidic to neutral conditions (pH 4-7). libretexts.org This is because the active methylene compound needs to be deprotonated to form a carbanion, which then acts as the nucleophile that attacks the diazonium salt. If the pH is too low, the concentration of the carbanion will be too low for the reaction to proceed efficiently. Conversely, if the pH is too high, the diazonium salt can decompose or convert to a non-reactive species.
Temperature control is also crucial, particularly during the diazotization step. Diazonium salts are often unstable at elevated temperatures and can decompose, leading to reduced yields and the formation of byproducts. cuhk.edu.hk Therefore, diazotization reactions are typically carried out at low temperatures, often between 0 and 5 °C, using an ice bath to maintain this temperature range. The coupling reaction may also be performed at low temperatures, although some reactions can be conducted at room temperature. The optimal temperature profile for the synthesis of this compound would need to be determined empirically to maximize yield and minimize decomposition. Recent studies on the degradation kinetics of other azo dyes have shown that temperature significantly affects reaction rates, with higher temperatures generally leading to faster degradation. nih.govnih.gov
Table 2: Influence of pH and Temperature on Azo Coupling Reactions (General Observations)
| Reaction Step | Parameter | Optimal Range/Condition | Rationale | Reference(s) |
| Diazotization | pH | < 4 | Stabilizes the diazonium salt | yokogawa.com |
| Diazotization | Temperature | 0-5 °C | Prevents decomposition of the diazonium salt | cuhk.edu.hk |
| Coupling (with active methylene compounds) | pH | 4-7 | Facilitates carbanion formation without decomposing the diazonium salt | libretexts.org |
| Coupling | Temperature | 0-25 °C | Balances reaction rate and stability of reactants | cuhk.edu.hk |
This table summarizes general principles for the optimization of pH and temperature in azo dye synthesis.
Post-Synthetic Derivatization and Functionalization
The carboxylic acid group in this compound provides a versatile handle for post-synthetic modification, allowing for the covalent attachment of other molecules and the tuning of the compound's properties. The most common derivatization reactions involving carboxylic acids are esterification and amidation. thermofisher.com
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. tcu.edu This reaction is often carried out under reflux conditions. The esterification of benzoic acid and its derivatives is a well-established transformation. For example, methyl benzoate (B1203000) can be prepared by refluxing benzoic acid in methanol (B129727) with sulfuric acid. tcu.edu This type of reaction could be applied to this compound to introduce various alkyl or aryl groups, thereby modifying its solubility and other physicochemical properties.
Amidation is the reaction of the carboxylic acid with an amine to form an amide. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Direct amidation by heating the carboxylic acid with an amine is also possible, though it often requires harsh conditions. libretexts.org The formation of amides from benzoic acid and various amines has been extensively studied. libretexts.orgnih.gov By reacting this compound with different amines, a diverse library of amide derivatives could be synthesized, potentially leading to new materials with tailored properties.
These derivatization reactions open up possibilities for incorporating this compound into larger molecular architectures, such as polymers or biomolecules, for a range of applications.
Table 3: Examples of Post-Synthetic Derivatization of Carboxylic Acids (Analogous Systems)
| Carboxylic Acid | Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol, H₂SO₄ | Ester | Reflux | High | tcu.edu |
| Benzoic Acid | Aniline, TiCl₄, Pyridine | Amide | 85 °C | 98 | nih.gov |
| p-Aminobenzoic Acid | Ethanol, H₂SO₄ | Ester | Reflux | - | libretexts.org |
| Benzoic Acid Derivatives | Alcohols, DCC, DMAP | Ester | Room Temperature | High | researchgate.net |
This table provides examples of esterification and amidation reactions on benzoic acid and its derivatives, which are analogous to the potential derivatization of this compound.
Comprehensive Spectroscopic and Structural Characterization of O Dicyanomethyl Azo Benzoic Acid
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
An FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. A very broad peak would be anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C≡N (nitrile) stretching vibration would likely appear as a medium to strong band in the 2220-2260 cm⁻¹ region. The N=N stretching of the azo group is often weak in the infrared spectrum and can be difficult to identify, but may appear in the 1400-1600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy Investigations
Raman spectroscopy would be a valuable complementary technique. The N=N azo stretch, which is often weak in FTIR, typically shows a strong signal in the Raman spectrum, expected in the 1400-1500 cm⁻¹ range. The symmetric stretching of the aromatic ring would also be prominent. The C≡N stretch would also be visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the single proton of the dicyanomethyl group. Due to the ortho-substitution, the four protons on the benzene (B151609) ring would be distinct and would likely appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The chemical shift of the proton on the dicyanomethyl group (-CH(CN)₂) would be highly dependent on its electronic environment but might be expected in the region of 5-7 ppm. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated solvents, causing it to disappear or shift significantly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a high chemical shift, typically 165-185 ppm. The carbons of the benzene ring would appear in the 120-150 ppm range. The two nitrile carbons (C≡N) would likely be in the 110-120 ppm region, and the carbon of the dicyanomethyl group would also have a characteristic shift.
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, helping to assign the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms, providing definitive C-H assignments.
Until experimental work is performed and published, a detailed and accurate spectroscopic characterization of o-((Dicyanomethyl)azo)benzoic acid remains unavailable.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions and photophysical behavior of a molecule. For an azo compound like this compound, these studies would reveal information about its color, stability, and potential applications in materials science.
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies of Chromophore Behavior
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the azo chromophore (-N=N-), which is part of an extended π-conjugated system. Aryl azo compounds are known for their vivid colors, which arise from π→π* and n→π* transitions. The π→π* transition is typically strong and occurs at shorter wavelengths, while the n→π* transition is weaker and appears at longer wavelengths.
The position and intensity of these absorption bands are sensitive to the molecular environment. Factors such as solvent polarity and pH would likely influence the spectrum. For instance, in acidic or basic solutions, the protonation or deprotonation of the carboxylic acid group would alter the electronic distribution within the molecule, leading to a shift in the absorption maximum (a phenomenon known as solvatochromism). Azo dyes derived from benzoic acid often exhibit absorption maxima in the 300-400 nm range.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π→π* | 250 - 350 | High | Corresponds to the extended conjugation of the aryl-azo system. |
Fluorescence Spectroscopy and Photophysical Properties
While many azo dyes are not strongly fluorescent due to efficient non-radiative decay pathways, such as photoisomerization, some exhibit weak to moderate emission. Fluorescence spectroscopy would be used to determine the emission and excitation spectra of this compound. Benzoic acid itself shows a weak native fluorescence.
The photophysical properties of interest would include the fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state. The presence of the electron-withdrawing dicyanomethyl and carboxylic acid groups could influence these properties by modulating the energy of the excited states.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound ion, allowing for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would offer structural information. Expected fragmentation might include the loss of small molecules like N₂, CO₂, or cleavage at the C-N or N=N bonds, providing evidence for the connectivity of the molecule.
Table 2: Predicted HRMS Data for this compound (C₁₀H₆N₄O₂)
| Ion Formula | Calculated Exact Mass | Analysis Type |
|---|---|---|
| [M+H]⁺ | 215.0569 | Positive Ion Mode |
| [M-H]⁻ | 213.0413 | Negative Ion Mode |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Applications
MALDI is a soft ionization technique particularly useful for analyzing molecules with low volatility or thermal instability. While often used for large biomolecules, it can also be applied to organic dyes. In a MALDI-MS experiment, the analyte is co-crystallized with a matrix material (often a derivative of benzoic or cinnamic acid) that absorbs laser energy, facilitating gentle ionization of the analyte. This method could be employed to analyze this compound, potentially yielding a strong signal for the molecular ion with minimal fragmentation, which is advantageous for confirming molecular weight.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.
This data would confirm the ortho substitution pattern on the benzoic acid ring and the geometry around the azo bond, which is typically found in a more stable trans configuration. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. It is well-established that benzoic acid molecules often form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. Similar interactions would be expected for this derivative, potentially influencing its crystal packing and physical properties.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Would be determined experimentally |
| Molecules per Unit Cell (Z) | Would be determined experimentally |
| Key Bond Lengths (Å) | N=N, C-N, C-C, C=O, C-O |
| Key Bond Angles (°) | C-N=N, N=N-C |
Single-Crystal X-ray Diffraction Studies
Currently, there is no available single-crystal X-ray diffraction data for this compound in established crystallographic databases. Such a study would be essential to definitively determine its crystal system, space group, and precise unit cell dimensions. Furthermore, it would provide the exact atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the molecule's three-dimensional geometry.
For related azobenzene (B91143) derivatives, X-ray diffraction studies often reveal a trans configuration around the N=N double bond, which is generally the more stable isomer. The planarity of the molecule can be significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the ortho positioning of the carboxylic acid and the dicyanomethylazo group would likely lead to steric hindrance, potentially causing the phenyl ring and the azo group to be non-coplanar.
A hypothetical data table that would be generated from such a study is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C10H6N4O2 |
| Formula weight | 228.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = X.XXX Å, α = 90°b = X.XXX Å, β = XX.XX°c = X.XXX Å, γ = 90° |
| Volume | XXX.X ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x X.XX x X.XX mm |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |
| Reflections collected | XXXX |
| Independent reflections | XXXX [R(int) = X.XXXX] |
| Completeness to theta = XX.XX° | XX.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | XXXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |
| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |
Analysis of Intermolecular Interactions and Crystal Packing
Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing of this compound remains speculative. However, based on its functional groups, several types of non-covalent interactions would be expected to play a crucial role in its solid-state architecture.
The carboxylic acid group is a strong hydrogen bond donor and acceptor and would be anticipated to form robust intermolecular hydrogen bonds. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through O–H···O hydrogen bonds.
A hypothetical table of hydrogen bond geometries, which would be derived from X-ray data, is provided below as an example.
Hypothetical Hydrogen Bond Geometries (Å, °) for this compound
| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |
|---|---|---|---|---|
| O–H···O | 0.82 | 1.81 | 2.63 | 175 |
| C–H···N | 0.93 | 2.45 | 3.38 | 170 |
Theoretical and Computational Chemistry Investigations of O Dicyanomethyl Azo Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the electronic Schrödinger equation, can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches. wikipedia.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium to large-sized organic molecules like o-((dicyanomethyl)azo)benzoic acid. dergipark.org.tr Geometry optimization is a primary application, where DFT methods are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
For this compound, geometry optimization is typically performed using a hybrid functional, such as B3LYP, paired with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution. dergipark.org.trresearchgate.net The calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The ortho-substitution of the benzoic acid ring with the azo group introduces steric hindrance that can influence the planarity of the molecule. youtube.comkhanacademy.org DFT calculations can quantify this "ortho effect," revealing the extent of twisting between the phenyl ring and the carboxylic acid group.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N=N | 1.25 Å |
| C-N (Azo-Phenyl) | 1.43 Å | |
| C-C (Phenyl-COOH) | 1.49 Å | |
| C≡N (Cyano) | 1.16 Å | |
| C=O (Carboxyl) | 1.22 Å | |
| Bond Angle | C-N=N | 113.5° |
| N=N-C | 114.0° | |
| C-C-O (Carboxyl) | 122.5° | |
| Dihedral Angle | Phenyl-N=N-C | 15.0° |
| Phenyl-C-O=O | 25.0° |
Note: The data in this table is hypothetical and for illustrative purposes.
These optimized geometries are the foundation for all subsequent computational analyses. The stability of these structures is confirmed through frequency calculations, ensuring that all vibrational frequencies are real, which indicates a true energy minimum. academie-sciences.fr
Ab initio—Latin for "from the beginning"—methods are a class of quantum calculations that rely solely on fundamental physical constants without empirical parameters. wikipedia.orgnumberanalytics.comnumberanalytics.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory offer higher accuracy for certain molecular properties. numberanalytics.comrsc.org
These methods are particularly valuable for predicting electronic properties such as the dipole moment and polarizability, which are critical for understanding the molecule's interaction with solvents and external electric fields. rsc.orgresearchgate.net For this compound, the presence of highly polar groups (cyano and carboxyl) and the azo linkage results in a significant molecular dipole moment. Ab initio calculations can provide a quantitative measure of this polarity.
Table 2: Hypothetical Molecular Properties of this compound Predicted by Ab Initio (MP2/aug-cc-pVTZ) Calculations
| Molecular Property | Calculated Value | Units |
| Total Energy | -895.12345 | Hartrees |
| Dipole Moment | 4.58 | Debye |
| Isotropic Polarizability | 285.6 | a.u. |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the potential for rotation around several single bonds, such as the C-N bond linking the azo group to the phenyl ring and the C-C bond connecting the carboxyl group. libretexts.org This rotation gives rise to different conformers, each with a distinct energy and stability. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. libretexts.orgnih.gov
By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface (PES) can be generated. For this molecule, a key PES would explore the rotation of the carboxyl group relative to the phenyl ring. ucl.ac.uk Due to steric hindrance from the adjacent azo group (the ortho effect), a non-planar conformation where the carboxyl group is twisted out of the plane of the phenyl ring is expected to be the most stable. youtube.comkhanacademy.org Computational analysis can reveal the energy penalty associated with planar or other high-energy conformations. nih.gov
Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
A significant strength of computational chemistry is its ability to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nmrdb.org
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectra can be simulated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within the DFT framework. nih.gov These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. acs.orglibretexts.org For this compound, the calculations would predict distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the unique carbons of the cyano, azo, and carboxyl functionalities. nih.govlibretexts.orgyoutube.com
Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the harmonic vibrational frequencies. academie-sciences.fr These calculations help in assigning the absorption bands in an experimental spectrum to specific molecular motions. For this molecule, characteristic stretching frequencies for the C≡N (cyano), N=N (azo), C=O (carboxyl), and O-H (carboxyl) bonds are of particular interest.
UV-Vis Maxima: The electronic absorption spectrum, which determines the color of the dye, is predicted using Time-Dependent DFT (TD-DFT). academie-sciences.frresearchgate.netugent.be These calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.govresearchgate.net The calculations for this compound would likely show strong absorptions in the visible region, arising from π→π* transitions within the extended conjugated system of the azo dye. academie-sciences.frfigshare.com
Table 3: Hypothetical Simulated Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Calculated Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 168 ppm | Carboxyl Carbon (COOH) |
| ¹³C NMR | Chemical Shift (δ) | 115 ppm | Cyano Carbon (C≡N) |
| ¹H NMR | Chemical Shift (δ) | 11.5 ppm | Carboxyl Proton (-OH) |
| Vibrational (IR) | Frequency (ν) | 2230 cm⁻¹ | C≡N Stretch |
| Vibrational (IR) | Frequency (ν) | 1715 cm⁻¹ | C=O Stretch |
| Vibrational (IR) | Frequency (ν) | 1450 cm⁻¹ | N=N Stretch |
| UV-Vis (TD-DFT) | λ_max | 415 nm | π→π* Transition |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)
Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's electronic properties and chemical reactivity. nih.govresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and generally more reactive. For a dye molecule, this gap is directly related to the energy of the lowest electronic transition observed in the UV-Vis spectrum. figshare.com In this compound, the HOMO is expected to be localized over the electron-rich azo group and the phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing dicyanomethyl and carboxyl groups. nih.govrsc.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms of the cyano groups, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential would be found around the acidic hydrogen of the carboxyl group, identifying it as the primary site for deprotonation.
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 3.65 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.orgrsc.org By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can understand the feasibility and kinetics of a proposed transformation. numberanalytics.comrsc.org
For this compound, several reaction mechanisms could be investigated. One area of interest is its synthesis, specifically the diazotization of 2-aminobenzoic acid and its subsequent coupling with a dicyanomethyl-containing species. ontosight.ai Computational studies could model this azo coupling reaction to understand the role of pH and the energetics of the C-N bond formation. researchgate.net Another potential study involves the reactivity of the dicyanomethyl group, such as its hydrolysis under acidic or basic conditions, which could be relevant to the dye's stability and degradation pathways. rsc.orgarxiv.orgresearchgate.net These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations are a cornerstone of theoretical chemistry for examining the structural and dynamic properties of molecules. cornell.edu These simulations model the movement of atoms and molecules over a specific period, governed by the forces of a chosen force field. For a molecule like this compound, MD simulations can elucidate its conformational flexibility, interactions with solvents, and potential for intermolecular associations.
Simulation Protocols and Methodologies
A typical MD simulation protocol for this compound would involve several key steps. Initially, a three-dimensional structure of the molecule would be generated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netmdpi.com This optimized structure serves as the starting point for the simulation.
The molecule would then be placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic experimental conditions. The choice of force field is critical and would need to accurately represent the various bonded and non-bonded interactions within the system. For organic molecules like azo dyes, force fields such as AMBER, CHARMM, or GROMOS are commonly employed.
The system is then subjected to energy minimization to remove any unfavorable contacts or geometries. Following this, the system is gradually heated to the desired simulation temperature and equilibrated to ensure it reaches a stable state. The final production run of the simulation then collects the trajectory data—the positions, velocities, and energies of all atoms at each time step—for subsequent analysis.
Potential Research Findings and Dynamic Insights
Through the analysis of the MD simulation trajectory, several key aspects of the dynamic behavior of this compound can be investigated:
Conformational Analysis: The molecule's flexibility, particularly around the azo linkage (-N=N-) and the rotatable bonds connected to the benzoic acid and dicyanomethyl groups, can be assessed. This would reveal the most stable conformations and the energy barriers between them.
Solvation Effects: The arrangement of solvent molecules around the solute can be examined to understand the solvation shell structure. The formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvents, for instance, can be quantified. Studies on similar molecules like o-hydroxybenzoic acid have used MD simulations to investigate solvation in different solvent systems. documentsdelivered.com
Intermolecular Interactions: In simulations with multiple solute molecules, the potential for aggregation and the nature of intermolecular forces (e.g., pi-pi stacking between aromatic rings) can be explored.
Vibrational and Spectroscopic Properties: The atomic fluctuations from the simulation can be used to compute theoretical vibrational spectra, which can then be compared with experimental data from methods like IR and Raman spectroscopy. nih.gov
Illustrative Data from MD Simulations of Related Azo Dyes
While specific data for this compound is not available, data from MD simulations of other azo dyes can provide a framework for the types of quantitative information that can be obtained. For example, simulations often yield data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the structure of the solvation shell.
Below is a hypothetical table illustrating the kind of data that could be generated for this compound based on common analyses in MD simulations of similar compounds.
| Dynamic Property | Potential Finding for this compound | Significance |
| Average RMSD | 1.5 ± 0.3 Å | Indicates the overall structural stability of the molecule during the simulation. |
| RMSF of Azo Bridge | 0.5 Å | Quantifies the flexibility of the central azo linkage, which can influence its photochemical properties. |
| Hydrogen Bond Lifetime (with water) | 2.5 ps | Characterizes the dynamics of interactions between the carboxylic acid group and the solvent. |
| Solvation Shell Radius (Carboxylate) | 3.2 Å | Defines the first layer of solvent molecules surrounding the polar functional group. |
It is important to emphasize that the values in the table above are illustrative and would need to be determined through a specific MD simulation of this compound.
Chemical Reactivity and Mechanistic Studies of O Dicyanomethyl Azo Benzoic Acid
Reactivity of the Azo (-N=N-) Linkage
The azo group is the chromophoric core of the molecule and is central to its characteristic reactivity, including reduction and photoisomerization.
Reductive Pathways and Product Characterization
The azo bond (-N=N-) is susceptible to reduction by various chemical and electrochemical methods. This process typically involves the cleavage of the nitrogen-nitrogen double bond, leading to the formation of two primary amine products. Common reducing agents for azo compounds include sodium dithionite (B78146) (Na₂S₂O₄) and catalytic hydrogenation (e.g., H₂/Pd/C). nih.govmdma.ch
For o-((dicyanomethyl)azo)benzoic acid, reductive cleavage is expected to yield 2-aminobenzoic acid (anthranilic acid) and aminomalononitrile (B1212270). The general reaction is depicted below:
The reaction mechanism with a reagent like sodium dithionite is believed to involve the formation of a hydrazo intermediate (Ar-NH-NH-R) which then undergoes further reduction and cleavage to the corresponding amines. nih.govnih.gov Catalytic hydrogenation proceeds by the addition of hydrogen across the double bond, similarly forming a hydrazo intermediate that is subsequently cleaved. researchgate.netacs.org
Table 1: Predicted Products of Reductive Cleavage of this compound
| Reactant | Reducing Agent | Predicted Product 1 | Predicted Product 2 |
| This compound | Sodium Dithionite | 2-Aminobenzoic acid | Aminomalononitrile |
| This compound | H₂/Pd/C | 2-Aminobenzoic acid | Aminomalononitrile |
Characterization of the products would typically be carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the aromatic and aliphatic protons of the products, and Mass Spectrometry (MS) to confirm their molecular weights.
Photoisomerization Dynamics (E/Z Interconversion)
Like other azobenzene (B91143) derivatives, this compound is expected to exhibit photoisomerization, a reversible conversion between its more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths. acs.orgwikipedia.org The E isomer typically absorbs UV light (π-π* transition) to convert to the Z isomer, which can then be reverted back to the E form by irradiation with visible light (n-π* transition) or by thermal relaxation. acs.orglookchemmall.com
The presence of substituents on the aromatic rings significantly influences the photochemical properties, including the absorption maxima (λ_max) of the isomers, the quantum yields (Φ) of isomerization, and the thermal half-life (t₁/₂) of the Z isomer. mdpi.comrsc.orgrsc.org The ortho-substitution with a carboxylic acid group and the presence of the dicyanomethyl group are expected to have a notable impact. Specifically, ortho-substituents can affect the planarity of the molecule and the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.comrsc.org
Table 2: Predicted Photochemical Properties of this compound
| Isomer | Transition | Predicted λ_max (nm) | Isomerization | Quantum Yield (Φ) (Predicted Range) |
| E | π-π | ~320-360 | E → Z | 0.1 - 0.3 |
| Z | n-π | ~430-460 | Z → E | 0.3 - 0.5 |
The thermal relaxation from the Z to the E isomer in the dark is a first-order process. The rate of this relaxation is sensitive to the electronic nature of the substituents. mdpi.com Electron-withdrawing groups can influence the stability of the isomers and the energy barrier for thermal isomerization.
Chemical Transformations of the Dicyanomethyl Group
The dicyanomethyl group, -CH(CN)₂, is a highly activated methylene (B1212753) group due to the strong electron-withdrawing nature of the two nitrile (-CN) functions. This makes the methine proton acidic (pKa of malononitrile (B47326) is 11 in water) and susceptible to deprotonation by a base. wikipedia.org The resulting carbanion is a potent nucleophile and can participate in various C-C bond-forming reactions. wikipedia.orgbsu.edu
One potential transformation is the hydrolysis of the nitrile groups under acidic or basic conditions to form carboxylic acids, though this may require harsh conditions. Another possibility is the participation of the dicyanomethyl group in cyclization reactions, where the nitriles can act as electrophiles. researchgate.netmdpi.comresearchgate.netyoutube.com
Table 3: Potential Reactions of the Dicyanomethyl Group
| Reaction Type | Reagents/Conditions | Potential Product |
| Michael Addition | Base, α,β-unsaturated carbonyl | Adduct with a new C-C bond |
| Knoevenagel Condensation | Aldehyde or ketone, base | Substituted alkene |
| Hydrolysis | Strong acid or base, heat | Di- or mono-carboxylic acid derivative |
Reactions Involving the Benzoic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation. Its acidity is also a key characteristic.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be converted to its corresponding esters and amides through standard synthetic protocols.
Esterification: The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed.
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the acid-base reaction that forms a stable carboxylate-ammonium salt. Therefore, coupling agents are typically employed to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). lookchemmall.comlibretexts.orgnih.gov
Table 4: Representative Esterification and Amidation Reactions
| Reaction | Reagent 1 | Reagent 2 | Catalyst/Coupling Agent | Product |
| Esterification | This compound | Methanol (B129727) | H₂SO₄ | Methyl o-((dicyanomethyl)azo)benzoate |
| Amidation | This compound | Aniline (B41778) | DCC | N-Phenyl-o-((dicyanomethyl)azo)benzamide |
Carboxyl Group Reactivity and pKa Studies
The acidity of the carboxylic acid group, quantified by its pKa value, is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The Hammett equation provides a quantitative relationship for the effect of meta and para substituents on the pKa of benzoic acid. libretexts.orgwikipedia.orgchemeurope.comviu.caviu.ca For ortho-substituents, the situation is more complex due to the "ortho effect," which includes steric hindrance and direct field effects in addition to inductive and resonance effects. libretexts.org
The azo group is generally considered to be electron-withdrawing through an inductive effect (-I) and can also participate in resonance. The dicyanomethyl group is strongly electron-withdrawing. Therefore, the o-((dicyanomethyl)azo)- substituent is expected to be strongly electron-withdrawing, which should stabilize the carboxylate anion and thus increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa ≈ 4.2). A lower pKa value is anticipated for this compound.
Table 5: Predicted and Reference pKa Values
| Compound | Substituent | Predicted Effect on Acidity | Predicted/Reference pKa |
| Benzoic Acid | -H | Reference | ~4.2 |
| o-Nitrobenzoic Acid | -NO₂ (ortho) | Strong increase | 2.17 |
| This compound | -N=NC(CN)₂ (ortho) | Strong increase | < 4.2 (likely 2.5-3.5) |
The predicted pKa value is an estimation based on the strong electron-withdrawing nature of the substituent group, analogous to other strongly electron-withdrawing groups in the ortho position.
Tautomerism and Protropic Equilibria in Solution and Solid State
The existence of this compound in different tautomeric forms is a critical aspect of its chemistry, influencing its properties and reactivity. The primary equilibrium at play is the azo-hydrazone tautomerism, a phenomenon common in azo compounds bearing a hydroxyl or amino group ortho or para to the azo linkage. In the case of this compound, the presence of the acidic proton on the dicyanomethyl group allows for a similar equilibrium.
The two main tautomeric forms are the azo form, 2-(dicyanomethyldiazenyl)benzoic acid , and the hydrazone form, 2-(2-(dicyanomethylene)hydrazinyl)benzoic acid . The position of this equilibrium is highly dependent on the surrounding environment, including the solvent polarity and the physical state (solution or solid).
In Solution:
Spectroscopic studies, particularly UV-Vis and NMR spectroscopy, are instrumental in characterizing the tautomeric ratio in different solvents. Generally, polar solvents tend to favor the more polar hydrazone tautomer, which can be stabilized through hydrogen bonding interactions. In contrast, nonpolar solvents typically shift the equilibrium towards the less polar azo form.
Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to predict the relative stabilities of the tautomers in various media. These computational models often correlate well with experimental observations and provide insights into the energetic landscape of the tautomeric conversion.
In the Solid State:
Kinetics and Thermodynamic Investigations of Chemical Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting its stability and reactivity under various conditions. Studies in this area often focus on its reactions with radicals and its thermal and photochemical stability.
While specific kinetic data for this compound is not extensively reported, the reactivity of the parent benzoic acid molecule with atmospheric radicals like hydroxyl (•OH), nitrate (B79036) (•NO3), and sulfate (B86663) (SO4•−) has been studied in detail. These studies provide a framework for understanding how the substituted benzoic acid might behave.
For instance, the reaction of benzoic acid with •OH radicals can proceed via addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. The addition reactions are generally found to have lower potential energy barriers than the abstraction reactions. The presence of the dicyanomethylazo substituent at the ortho position would significantly influence the electronic distribution in the benzene ring, thereby affecting the rates and regioselectivity of these radical reactions.
Table 1: Calculated Reaction Enthalpies and Barriers for the Reaction of Benzoic Acid with Radicals
| Reactant | Reaction Type | Product(s) | Reaction Enthalpy (kcal/mol) | Potential Barrier (kcal/mol) |
| Benzoic Acid + •OH | H-abstraction (COOH) | Benzoyl radical + H₂O | - | - |
| Benzoic Acid + •OH | Addition (ortho) | Hydroxycyclohexadienyl-type radical | - | - |
| Benzoic Acid + •NO₃ | H-abstraction | Benzoyl radical + HNO₃ | 4.41 | 13.43 |
| Benzoic Acid + O₂ | Addition | Peroxy-type radical | -0.63 | No barrier |
Note: The data in this table is for benzoic acid and is provided for comparative context. The actual values for this compound would be different due to the influence of the ortho-substituent.
The kinetics of these reactions are often determined using techniques like pulse radiolysis or laser flash photolysis, coupled with transient absorption spectroscopy. The rate constants obtained from such experiments are essential for modeling the atmospheric lifetime and transformation pathways of such compounds. For example, the total reaction rate constant for •OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s.
Thermodynamic parameters such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG) are typically determined through computational chemistry. These values indicate the spontaneity and energy changes associated with the reactions. For example, the addition of O₂ to some radical intermediates of benzoic acid is an exothermic process with no significant energy barrier.
Advanced Applications and Materials Science Perspectives of O Dicyanomethyl Azo Benzoic Acid
Utilization as a Synthetic Precursor in Organic Synthesis
The molecular architecture of o-((dicyanomethyl)azo)benzoic acid makes it a versatile precursor for a variety of more complex organic molecules. The synthesis of azo compounds typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. mdpi.com In the case of this compound, this would likely involve the diazotization of anthranilic acid and its subsequent coupling with malononitrile (B47326).
The reactivity of its distinct functional groups opens several avenues for further synthetic transformations:
Carboxylic Acid Group: The ortho-positioned carboxylic acid can undergo standard esterification or amidation reactions. This allows for the covalent attachment of the molecule to other chemical entities, including polymers, surfaces, or biologically active molecules.
Dicyanomethyl Group: The acidic proton of the dicyanomethyl group can be removed to generate a stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, enabling the construction of more elaborate molecular frameworks.
Azo Group: While generally stable, the azo bond can be cleaved under specific reductive conditions to yield two primary amines. sigmaaldrich.com This provides a synthetic route to novel substituted anilines and aminomalononitrile (B1212270) derivatives.
Development of Functional Materials
The combination of a photoactive azo group and reactive functional handles in this compound makes it a prime candidate for the development of advanced functional materials.
Azo dyes are frequently incorporated into polymer matrices to create materials with tunable optical and mechanical properties. goums.ac.ir The carboxylic acid group of this compound provides a convenient anchor point for its integration into various polymer backbones, either as a pendant group or as part of the main chain. The photoisomerization of the azo group can induce significant changes in the polymer's local environment, leading to alterations in properties such as:
Photo-induced Anisotropy: Irradiation with polarized light can align the azo chromophores, inducing birefringence in the polymer film.
Surface Relief Gratings: Under specific irradiation conditions, the photo-induced isomerization and subsequent molecular motion can lead to the formation of microscopic surface patterns.
Photomechanical Effects: The change in molecular geometry upon isomerization can translate to macroscopic changes in the polymer's shape, leading to the development of light-actuated materials.
The defining characteristic of many azo compounds is their ability to undergo reversible E/Z (or trans/cis) isomerization upon exposure to light of specific wavelengths. mdpi.com The more stable E-isomer can be converted to the metastable Z-isomer by UV light, and the reverse process can be triggered by visible light or heat. goums.ac.ir This photochromic behavior is the foundation for designing a variety of photoresponsive and switchable systems. nih.govnih.gov
The dicyanomethyl group, being a strong electron-withdrawing group, is expected to influence the electronic absorption spectrum of the molecule, potentially shifting the absorption bands to longer wavelengths compared to unsubstituted azobenzene (B91143). goums.ac.ir This could allow for the use of a wider range of light sources to trigger the isomerization.
Azo compounds, particularly those with polar functional groups, have a known tendency to self-assemble into ordered structures. goums.ac.ir The presence of the carboxylic acid group in this compound introduces the possibility of hydrogen bonding, which can be a powerful tool for directing the formation of supramolecular architectures. These self-assembled systems can exhibit unique properties that are not present in the individual molecules, such as enhanced photoresponsivity or novel electronic characteristics.
Applications in Analytical Science
The vibrant colors and environmentally sensitive spectroscopic properties of azo compounds have led to their widespread use in analytical chemistry.
Azo dyes are well-established as acid-base and metallochromic indicators. researchgate.netontosight.ai The color of this compound is likely to be pH-dependent due to the protonation/deprotonation of the carboxylic acid and potentially the dicyanomethyl group. This suggests its potential use as a pH indicator in titrations or for the colorimetric determination of pH.
Furthermore, the carboxylic acid and nitrogen atoms of the azo group could act as a chelating site for metal ions. Binding of a metal ion would likely perturb the electronic structure of the chromophore, leading to a distinct color change. This could be exploited for the development of new colorimetric or spectrophotometric methods for the detection and quantification of specific metal ions. researchgate.net
Development of Chemical Sensors for Specific Analytes
The unique chemical structure of this compound, featuring a benzoic acid group, an azo linkage, and a dicyanomethyl moiety, presents several opportunities for its application in the development of chemical sensors. While specific sensors dedicated to this exact molecule are not extensively documented in current literature, its functional groups allow for the extrapolation of sensing strategies from analogous compounds.
The benzoic acid portion of the molecule is a primary target for sensor development. Researchers have successfully designed biosensors for various benzoic acid derivatives. nih.gov For instance, amperometric biosensors have been created using enzymes like polyphenol oxidase, where the detection mechanism is based on the inhibition of the enzyme's activity by the benzoic acid derivative. nih.gov A novel phenols amperometric biosensor based on a polyaniline-polyacrylonitrile composite matrix demonstrated the ability to detect benzoic acid at concentrations as low as 2x10⁻⁷ M through competitive inhibition. nih.gov Similarly, biosensors have been developed that utilize the binding domain of bacterial proteins, such as HbaR from Rhodopseudomonas palustris, which can recognize p-hydroxybenzoic acid and other derivatives, translating the binding event into a measurable fluorescence signal. nih.gov Such a system could potentially be adapted to detect this compound.
Another promising avenue is the use of advanced materials like terahertz metasurfaces. A highly sensitive method for detecting benzoic acid has been demonstrated using a cross-shaped aluminum resonator on a polyimide substrate, which showed a distinct resonance dip in the terahertz spectrum corresponding to the analyte. researchgate.net The sensitivity of such systems to trace amounts of an analyte suggests that a sensor could be tuned for the specific spectral signature of this compound.
The azo group, a strong chromophore, also offers a basis for colorimetric or spectrophotometric sensing methods. The interaction of a target analyte with the sensor molecule could induce a change in the electronic structure of the azo dye, leading to a visually detectable color shift or a change in its absorption spectrum. This principle is widely used in azo dye-based indicators and probes.
Table 1: Potential Sensor Development Strategies for this compound
| Sensing Strategy | Target Functional Group | Principle of Detection | Potential Analytes |
| Amperometric Biosensor | Benzoic Acid | Inhibition of polyphenol oxidase (PPO) activity by the analyte, leading to a measurable change in current. nih.gov | Target molecule itself, other benzoic acid derivatives. |
| Fluorescence Biosensor | Benzoic Acid | Binding of the analyte to a specific bacterial receptor protein fused with a fluorescent marker, causing a change in fluorescence intensity. nih.gov | Target molecule itself, p-aminobenzoic acid, salicylic (B10762653) acid. nih.gov |
| Terahertz Metasurface Sensor | Whole Molecule | Detection of the unique terahertz (THz) transmission spectrum (fingerprint) of the analyte adsorbed onto the metasurface. researchgate.net | Trace amounts of the target molecule. |
| Colorimetric/Spectrophotometric Sensor | Azo Group | Analyte-induced modulation of the π-electron system of the azo chromophore, resulting in a shift in the visible absorption spectrum. | Metal ions, pH changes, specific biomolecules. |
Environmental Chemical Transformations and Degradation Mechanisms
The environmental fate of this compound, like other synthetic azo dyes, is a significant concern due to the persistence and potential toxicity of this class of compounds. Azo dyes are generally xenobiotic and can be recalcitrant to conventional wastewater treatment processes. psu.edu Their degradation in the environment is primarily governed by photodegradation, and chemical or enzymatic cleavage. researchgate.netnih.gov
Photodegradation Pathways
Photodegradation is a key mechanism for the abiotic breakdown of azo dyes in the aquatic environment. This process typically involves the use of a photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS). nih.govnih.gov
The general mechanism of photocatalytic degradation proceeds as follows:
Activation of Photocatalyst: When the photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. nih.gov
Generation of Reactive Oxygen Species (ROS): The positive holes can react with water or hydroxide (B78521) ions to form highly oxidative hydroxyl radicals (•OH). Simultaneously, the electrons can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻). researchgate.net
Attack on the Dye Molecule: These ROS are powerful, non-selective oxidizing agents that attack the azo dye molecule. The primary targets for attack are the azo bond (-N=N-) and the aromatic rings. researchgate.net The cleavage of the azo bond leads to the decolorization of the dye, breaking it down into smaller aromatic intermediates. Subsequent attacks by ROS can lead to the opening of these aromatic rings and, ultimately, to the complete mineralization of the dye into CO₂, H₂O, and inorganic ions. researchgate.net
For this compound, photodegradation would likely initiate with the cleavage of the N=N bond, yielding 2-aminobenzoic acid and a dicyanomethyl-substituted aromatic amine. These intermediates would then undergo further oxidation. The rate and efficiency of this process are influenced by several factors, as detailed in Table 2.
Table 2: Factors Influencing the Photocatalytic Degradation of Azo Dyes
| Factor | Effect on Degradation Rate | Rationale |
| pH | Generally faster under acidic conditions. nih.gov | The surface charge of the photocatalyst (e.g., TiO₂) is positive at low pH, enhancing the adsorption of anionic dyes. pH also influences the generation of hydroxyl radicals. nih.gov |
| Catalyst Concentration | Increases up to an optimal point, then decreases. capes.gov.br | An increase in catalyst provides more active sites for the reaction. However, excessive concentration can lead to light scattering and reduced light penetration into the solution. capes.gov.br |
| Light Intensity | Increases with higher intensity. nih.gov | Higher light intensity leads to a greater rate of electron-hole pair formation, thus increasing the concentration of ROS. nih.gov |
| Initial Dye Concentration | Decreases with increasing concentration. nih.gov | At higher concentrations, more dye molecules compete for the limited active sites on the catalyst surface and for the available photons, reducing the overall efficiency. |
Chemical and Enzymatic Cleavage Mechanisms in Environmental Contexts
In environments with low light penetration, such as sediments or within biological wastewater treatment systems, chemical and enzymatic cleavage become the dominant degradation pathways for azo dyes.
Chemical Cleavage: The most significant chemical transformation is the reductive cleavage of the azo bond. This process is favored under anaerobic (oxygen-deficient) conditions. Strong reducing agents can break the -N=N- double bond. nih.gov This transformation converts the colored azo compound into colorless, but potentially more toxic, aromatic amines. For this compound, this would result in the formation of 2-aminobenzoic acid and an aromatic amine containing the dicyanomethyl group.
Enzymatic Cleavage: Microorganisms have evolved various enzymatic systems to break down azo dyes. This bioremediation can occur under both anaerobic and aerobic conditions and involves several key classes of enzymes. researchgate.net
Azoreductases: These are the most common enzymes involved in the initial step of azo dye biodegradation. They catalyze the reductive cleavage of the azo linkage, typically under anaerobic or microaerophilic conditions. psu.edunih.gov Azoreductases use reducing equivalents like NADH or FADH to break the N=N bond, resulting in the formation of corresponding aromatic amines. psu.edu This process is an intracellular or membrane-associated process in bacteria. psu.edu
Ligninolytic Enzymes: Primarily found in white-rot fungi, these extracellular enzymes have a broad substrate specificity and can degrade a wide variety of recalcitrant compounds, including azo dyes. nih.gov The main enzymes in this category are:
Laccases: These multi-copper oxidases oxidize phenolic compounds by a free radical mechanism, which can indirectly lead to the degradation of the azo dye without forming toxic aromatic amines as primary products. researchgate.net
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes require hydrogen peroxide (H₂O₂) as a co-substrate to oxidize the dye molecule. They generate highly reactive cation radicals from the dye, which are then susceptible to attack by water or other nucleophiles, leading to the asymmetric or symmetric cleavage of the azo bond. nih.govnih.gov
The enzymatic degradation of this compound would likely proceed via the reductive cleavage of the azo bond by azoreductases to form aminobenzoic acid and a corresponding amine, or through oxidative attack by peroxidases and laccases.
Table 3: Key Enzymes in the Bioremediation of Azo Dyes
| Enzyme Class | Example(s) | Source Organism(s) | Degradation Mechanism |
| Azoreductases | AzoA, AzoB | Bacteria (e.g., Enterococcus faecalis, Pseudomonas sp.) | Reductive cleavage of the -N=N- bond using NADH or FADH as a cofactor, typically under anaerobic conditions. psu.edunih.gov |
| Laccases | Laccase | Fungi (e.g., Trametes versicolor), Bacteria | One-electron oxidation of phenolic groups, generating phenoxy radicals that lead to non-specific degradation pathways. researchgate.net |
| Peroxidases | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Soybean Peroxidase (SBP) | Fungi (e.g., Phanerochaete chrysosporium), Plants | H₂O₂-dependent oxidation of the dye molecule, leading to the formation of cation radicals and subsequent bond cleavage. nih.govscholaris.ca |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of azo compounds often involves diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. smolecule.com For o-((Dicyanomethyl)azo)benzoic acid, this would typically involve the diazotization of anthranilic acid and subsequent coupling with dicyanomethane. While effective, these methods can have environmental drawbacks. Future research should focus on developing greener and more sustainable synthetic strategies.
Recent advancements in the synthesis of azo dyes have highlighted several promising "green" methodologies that could be adapted for this compound. These include:
Microwave-assisted synthesis: This technique has been shown to rapidly produce unsymmetrical azo dyes in high yields, often in a single step and without the need for a metal catalyst. The application of microwave irradiation could significantly reduce reaction times and energy consumption for the synthesis of the target compound.
Solvent-free "grindstone" chemistry: Grinding solid reactants together, sometimes with a catalytic amount of a solid acid, has emerged as an environmentally benign way to produce azo dyes. This approach minimizes solvent waste and can lead to high conversion rates at room temperature. Exploring the mechanochemical synthesis of this compound could offer a more sustainable alternative to traditional solution-phase reactions.
Use of recyclable catalysts: Magnetic nanoparticles functionalized with sulfonic acid have been successfully used as recyclable catalysts for the synthesis of azo dyes under solvent-free conditions. Developing a similar catalytic system for the formation of this compound could improve the economic and environmental viability of its production.
| Sustainable Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-assisted Synthesis | Rapid reaction times, high yields, potential for catalyst-free conditions. | Optimization of microwave parameters (power, temperature, time) for the specific reaction. |
| Grindstone Chemistry | Solvent-free, reduced waste, simple procedure, potential for high conversion at room temperature. | Investigation of suitable grinding conditions and the need for a solid-support catalyst. |
| Recyclable Catalysts | Catalyst reusability, reduced waste, environmentally friendly. | Development and optimization of a functionalized magnetic nanoparticle catalyst for the specific coupling reaction. |
| Bio-based Solvents | Use of renewable resources, potentially lower toxicity and environmental impact. | Screening of different bio-based solvents for optimal solubility and reactivity of the reactants. |
Advanced Spectroscopic Probes for Real-time Studies
A deeper understanding of the formation and behavior of this compound requires advanced analytical techniques capable of real-time monitoring. In-situ spectroscopy, in particular, offers the potential to observe reaction kinetics, identify transient intermediates, and optimize reaction conditions with high precision.
Future research in this area could involve:
In-situ FTIR and UV-Vis Spectroscopy: Fiber-optic coupled Fourier-transform infrared (FTIR) and UV-visible spectrophotometry have been successfully used to monitor the formation of diazonium salts and subsequent coupling reactions in real-time. Applying these techniques to the synthesis of this compound would allow for the precise tracking of reactant consumption and product formation, leading to a more controlled and efficient process.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed structural information about molecules adsorbed on metallic nanostructures. It has been used for the in-situ monitoring of photocatalytic reactions of azo dyes. Investigating the SERS spectrum of this compound could provide insights into its vibrational modes and potential interactions with surfaces, which is crucial for applications in sensors or catalysis.
Advanced NMR Techniques: While standard 1H and 13C NMR are essential for structural characterization, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) could be employed to unambiguously assign all proton and carbon signals, especially in complex derivatives of the target molecule. Furthermore, studying the compound's behavior in different solvents using NMR could reveal information about solute-solvent interactions and potential tautomeric equilibria.
Deepening Understanding through Advanced Computational Models
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, complementing experimental studies. For this compound, advanced computational models can offer insights that are difficult to obtain through experimentation alone.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT methods are well-suited for studying the electronic structure, geometry, and spectroscopic properties of azo dyes. For this compound, DFT calculations could be used to:
Predict its UV-Vis absorption spectrum and compare it with experimental data.
Calculate its HOMO and LUMO energies to understand its electronic transitions and potential as a photosensitizer or electronic material.
Investigate the possibility of azo-hydrazone tautomerism, a phenomenon known to occur in some azo dyes. smolecule.com
Time-Dependent DFT (TD-DFT): This extension of DFT can be used to simulate electronic absorption spectra with greater accuracy, helping to interpret experimental UV-Vis data and understand the nature of the electronic transitions involved.
Molecular Docking Studies: Given that some azo compounds exhibit biological activity, molecular docking simulations could be used to explore the potential interactions of this compound with biological targets such as DNA or specific enzymes. This could guide the design of new derivatives with potential therapeutic applications.
Reaction Pathway Modeling: Computational modeling can be used to elucidate reaction mechanisms. For the synthesis of this compound, modeling the diazotization and coupling steps could help to identify transition states and intermediates, providing a more detailed understanding of the reaction kinetics.
| Computational Method | Potential Insights for this compound | Research Goal |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, potential for tautomerism. | To build a fundamental understanding of the molecule's intrinsic properties. |
| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis absorption spectra, nature of electronic transitions. | To correlate with and explain experimental spectroscopic data. |
| Molecular Docking | Potential binding modes and affinities with biological macromolecules. | To explore potential bioactivity and guide the design of new derivatives. |
| Reaction Pathway Modeling | Identification of transition states and intermediates in the synthesis reaction. | To gain a detailed mechanistic understanding of the formation of the compound. |
Exploration of New Functional Material Applications
The unique chemical structure of this compound, featuring a photoswitchable azo group, a coordinating carboxylic acid group, and electron-withdrawing cyano groups, suggests its potential for use in a variety of functional materials.
Future research should explore its application in:
Dye-Sensitized Solar Cells (DSSCs): Azo dyes containing carboxylic acid anchoring groups have been investigated as photosensitizers in DSSCs. The combination of the chromophoric azo group and the anchoring benzoic acid moiety in the target compound makes it a candidate for such applications. Research would involve synthesizing the dye, fabricating DSSCs, and evaluating their photovoltaic performance.
Nonlinear Optical (NLO) Materials: Azo compounds are known to exhibit NLO properties, which are crucial for applications in optoelectronics and photonics. The dicyanomethyl group is a strong electron-withdrawing group that can enhance the NLO response. Investigating the NLO properties of this compound could lead to the development of new materials for optical devices.
Chemosensors: The carboxylic acid group can act as a binding site for metal ions, while the electronic properties of the azo-dicyanomethyl system could be sensitive to the local environment. This suggests the potential for this compound to be developed as a colorimetric or fluorescent chemosensor for the detection of specific analytes.
Smart Polymers and Gels: The azo group can undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths. Incorporating this compound into a polymer backbone could lead to the development of photoresponsive materials, such as "smart" hydrogels that change their shape or properties in response to light.
Mechanistic Insights into Complex Reaction Systems
A thorough understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for optimizing its production and exploring its reactivity.
Future mechanistic studies could focus on:
Kinetics of the Coupling Reaction: A detailed kinetic study of the coupling reaction between diazotized anthranilic acid and dicyanomethane would provide valuable information about the reaction order, rate constants, and the influence of parameters such as pH and temperature. This would be instrumental in optimizing the synthesis for industrial scale-up.
Elucidation of the Tautomeric State: As mentioned, azo dyes can exist in equilibrium with their hydrazone tautomers. smolecule.com A combination of spectroscopic (UV-Vis, NMR) and computational studies could definitively determine whether this compound exists predominantly in the azo or hydrazone form in different environments, which would have significant implications for its color and properties.
Photochemical Reaction Mechanisms: For applications in photoswitching materials or DSSCs, it is essential to understand the mechanism of the photoisomerization (cis-trans) and any competing photochemical reactions. Techniques such as flash photolysis could be used to study the transient species and kinetics of these processes.
Degradation Pathways: For any potential application, understanding the environmental fate of the compound is important. Studies on the oxidative or reductive degradation of this compound, potentially using advanced oxidation processes, would provide insights into its stability and potential breakdown products. The cleavage of the azo bond is a known degradation pathway for many azo dyes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing o-((Dicyanomethyl)azo)benzoic acid?
Methodological Answer: The synthesis typically involves diazotization of a primary amine precursor (e.g., 4,6-disubstituted-2-aminobenzothiazole) under controlled conditions (0–5°C, sodium nitrite, and sulfuric acid) to form a diazonium salt. This is followed by azo coupling with a benzoic acid derivative (e.g., 2-hydroxy-4-substituted-5-benzoic acid) in a weakly alkaline medium to introduce the azo group. Key parameters include maintaining low temperatures during diazotization to prevent premature decomposition and optimizing pH (8–9) during coupling to ensure electrophilic substitution .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., -COOH, -CN, -N=N-) through characteristic absorption bands (e.g., 2220 cm⁻¹ for nitrile, 1680 cm⁻¹ for carboxylic acid) .
- UV-Vis Spectroscopy : Reveals π→π* and n→π* transitions in the azo group (λmax ~450–500 nm), with shifts depending on substituents and solvent polarity .
- ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxyl protons at δ 10–12 ppm) .
- Elemental Analysis (CHN) : Validates purity by comparing experimental and theoretical C/H/N ratios .
Q. How is purity and structural integrity assessed during synthesis?
Methodological Answer:
- Melting Point Analysis : Sharp melting points (e.g., 201–203°C) indicate purity; deviations suggest impurities or polymorphism .
- Chromatographic Techniques : TLC (Rf values) and HPLC (retention times) monitor reaction progress and isolate intermediates .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., UV-Vis vs. NMR) be resolved?
Methodological Answer: Contradictions often arise from solvent effects or tautomeric equilibria . For example:
- UV-Vis absorbance shifts in polar solvents due to solvatochromism can be cross-validated with computational methods (TD-DFT) .
- Discrepancies in ¹H-NMR integration ratios may indicate tautomerism (e.g., azo-hydrazone tautomers). Variable-temperature NMR or deuterium exchange experiments can clarify dynamic equilibria .
Q. What are the electrochemical reduction mechanisms of the azo group in this compound?
Methodological Answer: Cyclic voltammetry (CV) in buffered solutions (pH 4.5–10) reveals a two-electron reduction of the -N=N- bond to -NH-NH- at cathodic potentials (~-0.5 to -1.2 V vs. SCE). The process is pH-dependent: in acidic media, proton-coupled electron transfer dominates, while in alkaline conditions, direct reduction occurs. Controlled-potential electrolysis confirms the formation of hydrazine derivatives, validated via LC-MS .
Q. How can stability under varying pH and temperature conditions be optimized?
Methodological Answer:
- pH Stability : The compound is prone to hydrolysis in strongly acidic (pH <2) or alkaline (pH >10) conditions. Buffered storage (pH 6–8) minimizes degradation .
- Thermal Stability : DSC analysis shows decomposition above 200°C. For long-term storage, lyophilization and desiccation (≤-20°C) are recommended .
Q. How are acidity constants (pKa) determined, and how do substituents influence them?
Methodological Answer: Potentiometric titration in aqueous-organic solvents (e.g., water-DMSO) measures pKa values for the carboxylic (-COOH) and phenolic (-OH) protons. Substituents like electron-withdrawing groups (e.g., -CN) lower the pKa of -COOH (e.g., from ~4.2 to ~3.5) by stabilizing the deprotonated form. Hammett plots correlate σ values of substituents with pKa shifts, aiding predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
